molecular formula C24H27F3N4O2 B2961318 N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 921923-85-5

N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2961318
CAS No.: 921923-85-5
M. Wt: 460.501
InChI Key: QBUPXMACTMKUGW-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1-methyl-2,3-dihydro-1H-indole moiety, a pyrrolidine ring, and a 4-(trifluoromethyl)phenyl group linked via an ethanediamide bridge.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N4O2/c1-30-13-10-17-14-16(4-9-20(17)30)21(31-11-2-3-12-31)15-28-22(32)23(33)29-19-7-5-18(6-8-19)24(25,26)27/h4-9,14,21H,2-3,10-13,15H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUPXMACTMKUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrolidine intermediates, followed by their coupling with the trifluoromethyl-substituted phenyl group. Common synthetic routes include:

    Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyrrolidine Synthesis: The pyrrolidine ring can be prepared through the cyclization of 1,4-diaminobutane or by the reduction of pyrrole.

    Coupling Reaction: The final step involves the coupling of the indole and pyrrolidine intermediates with the trifluoromethyl-substituted phenyl group using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Moieties

Piperidine-Substituted Analog

A closely related compound, N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (ChemSpider ID: 20744289), replaces pyrrolidine with piperidine. Key differences include:

  • Molecular Formula : C25H29F3N4O2 vs. the pyrrolidine analog’s inferred formula (C24H27F3N4O2).
  • Mass : Average mass 474.527 vs. ~460.5 (estimated for pyrrolidine variant).
  • Steric and Electronic Effects : The six-membered piperidine ring may alter conformational flexibility and binding pocket compatibility compared to the five-membered pyrrolidine .
Thiazole-Carbohydrazide Derivatives

Compounds such as N′-(4-Fluorobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide () share the trifluoromethylphenyl group but differ in core structure (thiazole-carbohydrazide vs. indole-ethanediamide). Key contrasts:

  • Synthesis : Higher yields (70–99%) and elevated melting points (217–304°C) for thiazole derivatives, indicating robust crystallinity .
  • Functional Groups : The carbohydrazide linkage may confer different hydrogen-bonding capabilities compared to ethanediamide .

Compounds with Trifluoromethylphenyl Modifications

Pyrimidine and Chromenone Derivatives

Example 83 () includes a trifluoromethylphenyl group but incorporates a chromen-4-one and pyrazolo[3,4-d]pyrimidine system. Notable features:

  • Molecular Mass : 571.198.8 (M⁺+1), significantly higher than the main compound’s estimated mass.
  • Thermal Stability : Melting point 302–304°C, suggesting strong intermolecular interactions .
Thiophene-Pyrazole Hybrids

N-{2-[5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide () shares the ethanediamide linker but replaces indole-pyrrolidine with thiophene-pyrazole. Key distinctions:

  • Molecular Weight : 422.4 vs. ~460.5 (main compound).
  • Solubility : Thiophene’s aromaticity and pyrazole’s polarity may influence solubility differently than indole-pyrrolidine .

Data Table: Structural and Physicochemical Comparison

Compound Class/Name Molecular Formula Average Mass Key Functional Groups Melting Point (°C) Reference
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (Main Compound) C24H27F3N4O2 (inferred) ~460.5 Indole, pyrrolidine, ethanediamide N/A
Piperidine-substituted analog C25H29F3N4O2 474.527 Indole, piperidine, ethanediamide N/A
N′-(4-Fluorobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide C19H14F4N4OS 422.4 Thiazole, carbohydrazide 217–304
Example 83 (Chromenone-pyrimidine) C32H25F6N5O3 571.198.8 Chromen-4-one, pyrazolo-pyrimidine 302–304
Thiophene-pyrazole ethanediamide C19H17F3N4O2S 422.4 Thiophene, pyrazole, ethanediamide N/A

Research Implications

  • Heterocyclic Core: The indole-pyrrolidine system (main compound) may offer improved CNS penetration compared to bulkier pyrimidine or chromenone derivatives .
  • Ethanediamide vs. Carbohydrazide : The ethanediamide linker’s rigidity could enhance selectivity over more flexible carbohydrazides .

Biological Activity

N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide, a compound with complex structural features, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound is characterized by:

  • Indole moiety : Imparts various pharmacological properties.
  • Pyrrolidine ring : Enhances binding affinity to biological targets.
  • Trifluoromethyl group : Modifies lipophilicity and metabolic stability.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of indole derivatives. For instance, compounds with similar structures have shown moderate to strong activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the indole ring is often linked to enhanced antimicrobial properties due to its ability to interact with microbial membranes and inhibit essential cellular processes .

CompoundActivity AgainstMechanism
Indole derivative AE. coliMembrane disruption
Indole derivative BS. aureusInhibition of cell wall synthesis

Antineoplastic Activity

The compound's structural components suggest potential antineoplastic (anti-cancer) activity. Research indicates that indole derivatives can interact with DNA and inhibit cancer cell proliferation by inducing apoptosis. For example, indole-based compounds have been shown to bind to the FtsZ protein, crucial for bacterial cell division, thereby exhibiting anti-cancer properties through similar mechanisms in human cells .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Indole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Membrane Disruption : The hydrophobic nature of the indole ring facilitates interaction with lipid membranes, leading to increased permeability and cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of indole derivatives against common pathogens. The compound exhibited significant inhibition against Klebsiella pneumoniae, suggesting its potential as a lead compound in antimicrobial drug development .

Study 2: Anticancer Properties

In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines through a mitochondrial pathway. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield optimization?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group coupling. A typical approach (derived from analogous ethanediamide syntheses) starts with preparing the indole-pyrrolidine core, followed by coupling with the trifluoromethylphenyl moiety via amidation. Key parameters include:
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Base choice : K₂CO₃ or Et₃N facilitates deprotonation during nucleophilic substitution .
  • Temperature control : Room temperature for coupling steps avoids side reactions, while reflux may be needed for cyclization .
    Yield optimization requires rigorous purification via column chromatography or recrystallization to isolate the final product from intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing purity and structural integrity?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Confirms proton environments and carbon frameworks, especially for distinguishing diastereomers in the pyrrolidine-indole system .
  • HPLC-MS : Validates molecular weight and detects impurities (<95% purity requires further purification) .
  • FT-IR : Identifies key functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the ethylenediamide linkage .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to investigate pharmacophoric elements?

  • Methodological Answer :
  • Core modifications : Compare bioactivity when altering the indole’s methyl group or pyrrolidine substituents to assess steric/electronic effects .
  • Trifluoromethylphenyl substitution : Test analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate target binding affinity .
  • Amide linker replacement : Replace ethanediamide with urea or sulfonamide groups to probe hydrogen-bonding requirements .
    Use molecular docking to correlate structural changes with computational binding scores against hypothesized targets (e.g., kinase enzymes) .

Q. What experimental strategies resolve contradictions between in vitro bioactivity and computational predictions?

  • Methodological Answer :
  • Validate assay conditions : Ensure physiological pH, temperature, and ion concentrations match in vivo environments .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Orthogonal assays : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Molecular dynamics simulations : Model compound flexibility in solution to reconcile rigid docking predictions .

Q. What considerations are necessary when developing in vivo models to assess pharmacokinetics and target engagement?

  • Methodological Answer :
  • Species selection : Rodents (e.g., rats) for preliminary ADME studies; consider CYP450 isoform differences from humans .
  • Dosing regimen : Adjust for low oral bioavailability (common in amides) via intravenous administration for accurate PK profiling .
  • Biomarker identification : Use PET tracers or fluorescent probes to monitor target engagement in real time .
  • Tissue distribution studies : Quantify compound levels in organs (e.g., liver, brain) via LC-MS/MS to assess penetration .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.

  • Resolution Strategy :
    • Solvent polarity tests : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry .
    • Aggregation studies : Perform dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .
    • Protonation state analysis : Use pH-metric titration to determine pKa values and ionization effects .

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